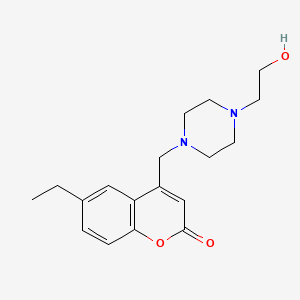

![molecular formula C12H11N3O3S B2379443 (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865175-39-9](/img/structure/B2379443.png)

(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol-2(3H)-one is a core structure that is found in various biologically active compounds . It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions and condensation reactions . For example, 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

The chemical reactions of these compounds often involve 1,3-dipolar cycloaddition .Applications De Recherche Scientifique

Pesticidal Properties

(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide: and its derivatives have been investigated for their pesticidal potential. In a study by Shang et al., novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized via the Betti reaction . These compounds demonstrated favorable insecticidal activity, particularly against the oriental armyworm and diamondback moth. Notably, some compounds exhibited LC50 values as low as 0.0988 – 5.8864 mg/L against the diamondback moth. Further exploration of these structures may lead to new insecticidal agents.

Cytotoxicity and Antibacterial Activity

While research on this compound is limited, related benzothiazole derivatives have shown promise in cytotoxic and antibacterial applications. For instance, 6-bromobenzo[d]thiazol-2(3H)-one-derived 1,2,3-triazole hybrids exhibited cytotoxic and antibacterial activities . Investigating the specific effects of (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide in similar assays could provide valuable insights.

Calcium Imaging in Insects

Calcium imaging experiments revealed that certain derivatives of this compound (such as 8h, 8i, and viii) could activate the release of calcium ions in insect (M. sep-arata) central neurons at higher concentrations (50 mg/L) . Understanding the mechanism behind this effect could lead to novel approaches for pest control or neural modulation.

Structural Modifications and SAR Analysis

The structure-activity relationship (SAR) analysis of these compounds provided valuable information for further modifications. Researchers can explore variations in the benzothiazole scaffold, heteroaryl groups, and substituents to optimize desired properties .

Mécanisme D'action

Orientations Futures

Research into benzo[d]thiazol-2(3H)-one derivatives is ongoing, with a focus on developing new heterocycles containing 1,2,3-triazole moieties that decrease the development of tumor cells . Additionally, there is interest in the development of novel PET tracers for imaging of γ-8 dependent transmembrane AMPA receptor regulatory protein .

Propriétés

IUPAC Name |

N-(6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c1-3-6-14-10-5-4-9(15(17)18)7-11(10)19-12(14)13-8(2)16/h3-5,7H,1,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFRYIKUOVGLAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379360.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2379361.png)

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379371.png)

![3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2379378.png)

![9-cyclohexyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379380.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2379381.png)